Physicochemical Profiling and Synthetic Utility of 5-Bromo-4-methoxynicotinic Acid: A Technical Whitepaper
Physicochemical Profiling and Synthetic Utility of 5-Bromo-4-methoxynicotinic Acid: A Technical Whitepaper
As a Senior Application Scientist, I approach the integration of novel building blocks into a drug discovery pipeline not merely as the procurement of raw materials, but as the strategic deployment of highly programmable chemical scaffolds. 5-Bromo-4-methoxynicotinic acid (CAS 1211540-83-8)[1] is a prime example of such a scaffold. Featuring a densely functionalized pyridine core, it offers orthogonal reactivity handles that are invaluable for parallel library synthesis and lead optimization.
This guide provides an in-depth analysis of its physicochemical properties, structural causality, and the self-validating analytical protocols required to characterize it effectively.
Structural Determinants of Physicochemical Properties
To predict the behavior of 5-Bromo-4-methoxynicotinic acid in both synthetic and biological assays, we must first deconstruct the electronic and steric interplay of its substituents.
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The Pyridine Core: The basicity of the pyridine nitrogen is severely attenuated. The electron-withdrawing nature of the C5-bromine ( −I inductive effect) and the C3-carboxylic acid pulls electron density away from the nitrogen lone pair, dropping its predicted pKa well below that of unsubstituted pyridine.
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The C4-Methoxy Group: This group provides competing +R (resonance donating) and −I (inductive withdrawing) effects. While it stabilizes the electron-deficient pyridine ring via resonance, it introduces significant steric bulk between the C3 and C5 positions, forcing the carboxylic acid out of coplanarity and influencing downstream amidation kinetics.
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The C3-Carboxylic Acid: The combined inductive pull of the adjacent methoxy and halogen groups lowers the pKa of the carboxylic acid, making it more acidic than standard nicotinic acid.
Quantitative Physicochemical Summary
| Property | Value / Descriptor | Method / Source |
| Chemical Name | 5-Bromo-4-methoxypyridine-3-carboxylic acid | IUPAC Nomenclature |
| CAS Registry Number | 1211540-83-8 | Supplier Data[1] |
| Molecular Formula | C7H6BrNO3 | Structural Analysis[1] |
| Molecular Weight | 232.03 g/mol | Calculated[1] |
| SMILES | COc1c(Br)cncc1C(O)=O | Chemoinformatics[1] |
| Predicted pKa (Acidic) | ~3.8 | In silico estimation |
| Predicted pKa (Basic) | ~1.5 | In silico estimation |
| Predicted LogP | 1.4 - 1.6 | Chemoinformatics |
| Physical State | Solid (Powder) | Supplier Data |
| Storage Condition | Sealed in dry, 2-8°C | Supplier Data |
Reactivity Profile and Synthetic Applications
The true value of 5-Bromo-4-methoxynicotinic acid lies in its orthogonal reactivity. The C5-bromine serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carboxylic acid is primed for standard peptide coupling (using HATU/EDC) or esterification to form prodrugs.
Figure 1: Orthogonal reactivity pathways of 5-Bromo-4-methoxynicotinic acid.
Self-Validating Analytical Protocols
To ensure data integrity during lead optimization, physicochemical characterization must rely on self-validating systems. Below are the standard operating procedures for determining the pKa and kinetic solubility of this building block.
Protocol A: Potentiometric pKa Determination via Bjerrum Plot Analysis
Causality: Potentiometric titration is explicitly chosen over UV-metric titration because the chromophoric shift of the pyridine nitrogen upon protonation is often obscured by the strong auxochromic effect of the C4-methoxy group. Potentiometry relies purely on proton mass balance[2],[3].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5-Bromo-4-methoxynicotinic acid in 100% DMSO to create a 10 mM stock.
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Aqueous Dilution: Dilute the stock into an aqueous background electrolyte of 0.15 M KCl. Causality: 0.15 M KCl mimics physiological ionic strength and stabilizes the activity coefficients of the ions, ensuring the derived pKa is thermodynamically relevant.
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Forward Titration: Using an automated titrator, inject 0.5 M KOH aliquots to sweep the pH from 2.0 to 12.0, recording the pH after equilibrium is reached at each step.
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Back Titration (Self-Validation): Reverse the titration from pH 12.0 to 2.0 using 0.5 M HCl. Validation Logic: If the compound degrades at high pH or precipitates irreversibly, the back-titration curve will fail to superimpose on the forward curve. A perfect hysteresis loop validates the assay's structural integrity[2].
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Data Fitting: Generate a Bjerrum plot (average bound protons vs. pH) to extract the macroscopic pKa values[2].
Figure 2: Self-validating potentiometric workflow for pKa determination.
Protocol B: High-Throughput Kinetic Solubility via Nephelometry
Causality: In early drug discovery, compounds are stored in DMSO. Kinetic solubility (spiking a DMSO stock into an aqueous buffer) accurately mimics the transient supersaturation state of biological high-throughput screening assays, unlike traditional thermodynamic shake-flask methods[4],[5].
Step-by-Step Methodology:
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Serial Dilution: Prepare a 10-point serial dilution of the 10 mM DMSO stock in a 384-well plate.
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Buffer Spiking: Transfer 2 µL of each dilution into 198 µL of pH 7.4 PBS buffer (final DMSO concentration = 1.0%).
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Incubation: Seal and incubate the plate for 2 hours at room temperature on a plate shaker (300 rpm).
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Nephelometric Measurement: Read the plate using a microplate nephelometer to detect light scattering caused by insoluble particulates.
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Self-Validation: Run a highly soluble control (e.g., Nicardipine) and a practically insoluble control (e.g., Amiodarone) in parallel. The linear response of the standard curve validates the photodetector's calibration, ensuring that a lack of scattering genuinely indicates solubility rather than instrument failure[4].
Handling, Storage, and Stability
Due to its specific structural features, 5-Bromo-4-methoxynicotinic acid requires careful handling:
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Photostability: The C-Br bond is susceptible to photolytic cleavage over prolonged exposure to UV light. The compound must be stored in amber vials or protected from direct light.
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Hygroscopicity: The carboxylic acid moiety can form strong hydrogen bonds with atmospheric moisture. It is recommended to store the powder sealed in a dry environment at 2-8°C to prevent water-induced weight variations during molar equivalent calculations for synthesis.
References
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Molport. 5-bromo-4-methoxypyridine-3-carboxylic acid | 1211540-83-8. Retrieved from:[Link]
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Chemikart. 5-Bromo-4-methoxynicotinic acid. Retrieved from: [Link]
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Di, L., et al. In vitro solubility assays in drug discovery. Current Drug Metabolism (2008). Retrieved from:[Link]
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Dehring, K.A., et al. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical and Biomedical Analysis (2009). Retrieved from: [Link]
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Dargis, C., et al. Intrinsic Solubility of Ionizable Compounds from pKa Shift. Analytical Chemistry (2023). Retrieved from:[Link]
Sources
- 1. 5-bromo-4-methoxypyridine-3-carboxylic acid | 1211540-83-8 | Buy Now [molport.com]
- 2. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and in vivo efficacy of a heptapeptide ODT formulation for the treatment of neurogenic bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
